(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol - 1431842-82-8

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Catalog Number: EVT-1721019
CAS Number: 1431842-82-8
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib dihydrochloride dihydrate

  • Compound Description: Pexidartinib dihydrochloride dihydrate is the dihydrochloride salt of pexidartinib, a small molecule tyrosine kinase inhibitor. [] Pexidartinib has been investigated for its potential in treating various cancers.

(+)-(2R,5S)-4-[4-Cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)

  • Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor antagonist. [] It has shown promising results as a potential treatment for prostate cancer.
  • Relevance: YM580 contains a 6-(trifluoromethyl)pyridin-3-yl moiety directly attached to the piperazine ring. This structural feature is closely related to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, with the key difference being the presence of a chlorine atom at the 4-position of the pyridine ring in the target compound. []

N-(Methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

  • Compound Description: This compound, with the formula C10H10F3N3OS, has been characterized using X-ray crystallography, revealing its structural features. [] Its biological activity is not discussed in the provided abstract.

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (5a)

  • Compound Description: Compound 5a is a potent inhibitor of KDR kinase, demonstrating significant potential as an anti-cancer agent. []
  • Relevance: While this compound shares the 3-substituted pyridine motif with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, it lacks the 6-(trifluoromethyl) group and features a urea linker connected to a more elaborate substituted phenyl ring. []

6-Arylated-pyridin-3-yl methanol Derivatives

  • Compound Description: This group encompasses four compounds: 6‐(2‐Benzofuranyl)pyridin‐3‐yl)methanol (BFPM), (6‐([Biphenyl]‐4‐yl)3‐pyridinyl methanol (BPPM), 6‐(3‐Flourophenyl)‐4‐pyridine‐methanol (FPPM), and 6‐(4‐Chlorophenyl)‐4‐pyridine‐methanol (CPPM). These derivatives were investigated for their spectroscopic properties, structural factors, and non-linear optical characteristics. []
  • Relevance: These derivatives share the core pyridin-3-yl)methanol structure with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. The primary difference lies in the variations of aryl substituents at the 6-position of the pyridine ring, unlike the chloro and trifluoromethyl substitutions in the target compound. []

(2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide (30a)

  • Compound Description: Compound 30a acts as a potent and selective topical androgen receptor antagonist. [] It has shown promise in treating androgenetic alopecia with its favorable pharmacokinetic properties and minimal systemic exposure.

(E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate (5)

  • Relevance: This compound incorporates the 6-(trifluoromethyl)pyridin-3-yl fragment present in (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. Nevertheless, it differs significantly by having this fragment attached to a phenoxymethyl group, ultimately connected to a complex acetate moiety, unlike the simpler structure of the target compound. []

6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one

  • Compound Description: This compound has been structurally characterized, highlighting its pyrimidine ring conformation and intermolecular interactions. [] It lacks detailed information regarding its biological activity.
  • Relevance: Though this compound features a trifluoromethyl group, its structural dissimilarity to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is significant. It contains a central tetrahydropyrimidine ring, a pyridine substituent at the 4-position, and a thienylcarbonyl group at the 5-position, contrasting with the simpler substituted pyridine structure of the target compound. []

N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)

  • Compound Description: ICA-27243 acts as a selective activator of KCNQ2/Q3 potassium channels, showing anticonvulsant-like activity in epilepsy models. []

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt

  • Compound Description: This compound is a novel crystalline form of (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt. This crystalline form shows potential in treating diseases related to DGAT1 activity. []

    4-(8-Chloro-[1,2,4]triazolo[4,3-α]pyridin-3-yl)phenol

    • Relevance: While this compound shares a chlorinated pyridine ring system with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, its core structure differs significantly. It features a triazolo[4,3-α]pyridine scaffold with a phenol substituent, distinguishing it from the simpler substituted pyridine structure of the target compound. []

    2-[6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methylacetamide (CLINME)

    • Compound Description: CLINME is a radioligand used for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). [] It exhibits high affinity for these receptors and allows for visualization and study of their distribution in vivo.
    • Relevance: Although this compound shares a chlorinated pyridine motif with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, its core structure is quite different. It features an imidazo[1,2-a]pyridine scaffold, an iodophenyl substituent, and an ethyl-methyl acetamide group, contrasting with the simpler substituted pyridine structure of the target compound. []

    (S)-(6-(Bromo/chloro)-2-methoxy-2,6-dihydroquinolin-3-yl)(phenyl)methanol

    • Relevance: Although this compound includes a methanol group and halogenated aromatic ring system, its structural dissimilarity to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is significant. It comprises a dihydroquinoline scaffold with methoxy and phenyl substituents, contrasting with the simpler substituted pyridine structure of the target compound. []
    • Compound Description: This series of compounds, synthesized and characterized by various spectroscopic methods, were evaluated for their cytotoxic activity against different cancer cell lines. [] Notably, compound 6b exhibited moderate cytotoxicity against the PANC-1 cell line.

    4-(((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

    • Relevance: This compound shares a trifluoromethyl-substituted pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, albeit at different positions. It features a 3-bromo-5-(trifluoromethyl)pyridine moiety connected to a benzonitrile group via an oxymethyl bridge, making it structurally distinct from the target compound. []
    • Compound Description: This set of compounds, including a 6-trifluoromethyl derivative of the tyrosine kinase inhibitor nilotinib, were synthesized. [] The specific biological activity or potential applications of these derivatives are not elaborated on in the abstract.

    4-(2-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one (1)

    • Compound Description: Compound 1 was investigated for its C-F...π interactions within its crystal structure. [] The research focuses on understanding the nature and strength of these interactions rather than exploring its biological activity.
    • Relevance: This compound features a 6-(trifluoromethyl)pyridin-2-yl moiety similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but differs in the position of the trifluoromethyl group and the overall structure. It is characterized by a dihydro-3H-pyrazol-3-one ring linked to the pyridine ring via an oxymethyl bridge and a phenyl ring, making it structurally distinct from the target compound. []

    2-(3,5-Bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-(2-methyl or 4-fluoro-2-methyl substituted)phenyl-pyridin-3-yl]-N-methyl-isobutyramide

    • Compound Description: This compound is part of a patent application and is described with its structural features. [] It lacks detailed information about its specific biological activity or potential therapeutic applications.
    • Relevance: Although this compound shares a pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, its overall structure is far more complex. It features multiple substitutions on the pyridine ring, including a thiomorpholine dioxide group and an isobutyramide chain, making it structurally distinct from the target compound. []

    2-(3,5-Bis-trifluoromethyl-phenyl)-N-[6-(4-1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-(4-fluoro-2-methyl-phenyl)-pyridin-3-yl]-N-methyl-isobutyramide

    • Relevance: Similar to compound 19, it shares a pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but has a significantly more complex structure. Multiple substituents on the pyridine ring, including a thiomorpholine dioxide group and an isobutyramide chain, make it structurally distinct from the target compound. []

    (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone

    • Relevance: This compound shares a 6-chloropyridin-3-yl fragment with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but lacks the trifluoromethyl group. It is further characterized by a methoxy linker to a methylphenyl group and a p-tolyl ketone substituent, making its overall structure distinct from the target compound. []
    • Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing its conformational features, including the twist of the thiophene ring. [, ] Despite the detailed structural information, its biological activity is not discussed in the provided abstract.
    • Relevance: While this compound features a trifluoromethyl-substituted pyridine ring, its core structure differs considerably from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It contains a pyrazolo[3,4-b]pyridine scaffold with multiple substituents, including methoxyphenyl, methyl, phenyl, and thiophene rings, making it structurally dissimilar to the target compound. [, ]
    • Relevance: This compound shares a chloro-substituted pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but lacks the trifluoromethyl group. It differs further by having a methoxyphenyl group at the 5-position of the pyridine ring and a hydroxymethyl acrylonitrile group at the 3-position, distinguishing it from the target compound. []

    Bis(N-(amino(pyridin-2-yl)methylene)-5-chloro-2-hydroxybenzohydrazonato-κ3N,N′,O)zinc(II) – methanol (2/5)

    • Compound Description: This complex's crystal structure, determined by X-ray crystallography, reveals a zinc(II) ion coordinated to two benzohydrazonate ligands and methanol molecules. [] Its biological activity or specific research applications are not elaborated on in the provided abstract.
    • Relevance: This complex, despite having a chlorinated aromatic ring, is structurally dissimilar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It features a zinc(II) ion coordinated to two benzohydrazonate ligands derived from 5-chloro-2-hydroxybenzohydrazide and (pyridin-2-yl)methylamine, contrasting with the simpler substituted pyridine structure of the target compound. []

    Bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) Methanol Disolvate

    • Compound Description: This compound's crystal structure, solved using X-ray diffraction, reveals an iron(II) complex with two tridentate ligands and methanol solvent molecules. [] It lacks specific information regarding its biological activity or potential applications.
    • Relevance: Although it features a pyridine ring, this compound exhibits significant structural differences compared to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It centers around an iron(II) ion coordinated to two complex tridentate ligands containing dichlorophenyl, pyrazole, and triazole moieties, contrasting with the simpler substituted pyridine structure of the target compound. []

    Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) Methanol Disolvate

    • Relevance: This compound, though containing a pyridine ring, is structurally dissimilar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It centers around an iron(II) ion coordinated to two complex tridentate ligands, each containing dimethylphenyl, pyrazole, and triazole groups, making it distinct from the target compound's simpler structure. []

    1,4-Bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

    • Relevance: This compound features two 6-(trifluoromethyl)pyridin-2-yl fragments, similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, but differs in the position of the trifluoromethyl group. It also possesses a central benzene ring connecting the two pyridine units and additional methoxy and phenyl substituents, making it structurally distinct from the target compound. []

    Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) Methanol Disolvate

    • Relevance: While this compound contains a pyridine ring, its overall structure significantly differs from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It features an iron(II) ion coordinated to two complex tridentate ligands, each containing bromomethoxyphenyl, pyrazole, and triazole groups, making it structurally dissimilar to the target compound. []

    3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic Acid

    • Compound Description: This compound's crystal structure has been elucidated using X-ray crystallography, revealing its planar fragments and intermolecular interactions. [] It lacks detailed information regarding its biological activity or specific applications.
    • Relevance: This compound incorporates a 6-(trifluoromethyl)pyridin-2-yl fragment similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but differs in the trifluoromethyl group's position. It also features a prop-2-enoic acid group connected to the pyridine ring through an oxymethyl bridge and a phenyl ring, making it structurally distinct from the target compound. []

    4-(Pyridin-3-yl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one derivatives

    • Compound Description: This series of compounds acts as specific HIF-prolyl-4-hydroxylase inhibitors and exhibits potential for treating cardiovascular and blood diseases by inducing HIF target genes like erythropoietin. []

    (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

    • Compound Description: This group of compounds, including acetyl derivative (11a), methane sulfonamide derivative (11c), p-toluene sulfonamide derivative (11e), and di-(methane sulfonamide) derivative (11d), exhibited promising antimicrobial activity against a panel of Gram-positive bacteria. []
    • Relevance: These compounds, while sharing a pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, are structurally diverse. They feature a central oxazolidinone ring, a dihydrothieno[3,2-c]pyridine ring system, and various substituents on the aminomethyl group, making them structurally distinct from the target compound. []

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

    • Compound Description: ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase) with antibacterial activity. [] It exhibits minimal cytotoxicity towards human cells and attenuates the production of PPTase-dependent metabolites in bacteria.
    • Relevance: This compound shares a chloro and trifluoromethyl-substituted pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, albeit with different substitution positions. It features a 3-chloro-5-(trifluoromethyl)pyridine ring linked to a piperazine ring that further connects to a methoxypyridine ring via a carbothioamide group, making its overall structure distinct from the target compound. []

    Hexachloro-bis-((4'-(pyridin-3-yl)-2,2':6',2''-terpyridine)-trizinc(II)-methanol

    • Relevance: While this compound features pyridine rings, its structure is significantly different from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It is a complex molecule with three zinc(II) ions coordinated to two terpyridine ligands and chloride ions, making it structurally dissimilar to the target compound. []

    8-(Benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-ene-2,5-dione Derivatives (9a-f)

    • Relevance: These compounds, while containing a trifluoromethyl-substituted phenyl ring, are structurally diverse compared to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. They feature a central triazaspiro[3,4]octane ring system with multiple substituents, including benzylideneamino, chloro, difluorobenzoyl, and trifluoromethyl phenylamino groups, making them structurally distinct from the target compound. []

    (Diphenylphosphoryl)(pyridin-2-, -3-, and -4-yl)methanol Isomers

    • Compound Description: This group includes three isomers: (diphenylphosphoryl)(pyridin-2-yl)methanol (α-Py), (diphenylphosphoryl)(pyridin-3-yl)methanol (β-Py), and (diphenylphosphoryl)(pyridin-4-yl)methanol (γ-Py). These isomers have been studied using Raman and surface-enhanced Raman spectroscopy to understand their adsorption behavior on silver surfaces. []

    8-(6-Chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one

    • Relevance: Although this compound features a 6-chloropyridin-3-yl moiety similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, it lacks the trifluoromethyl group. It further differs with a tetrahydroimidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one ring system connected to the pyridine ring through a methylene bridge, making it structurally distinct from the target compound. []

    D-Glucitol, 1-Deoxy-1-(methylamino)-, 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-1,4-dihydro-7-(3-hydroxyazetidin-1-yl)-4-oxo-3-quinolinecarboxylate (Delafloxacin)

    • Compound Description: Delafloxacin is a fluoroquinolone antibiotic with three anhydrous polymorphs, a trihydrate, and methanol and ethanol solvates. [, ] It exhibits broad-spectrum antibacterial activity and is used to treat acute bacterial skin and skin structure infections.
    • Relevance: While this compound features a difluoropyridin-2-yl moiety, it is structurally distinct from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. Delafloxacin is characterized by a central quinolone ring system with multiple substituents, including a fluorinated pyridine ring, an azetidine ring, and a glucitol moiety, making it structurally dissimilar to the target compound. [, ]

    2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

    • Compound Description: GDC-0449 is an orally bioavailable Hedgehog (Hh) signaling pathway inhibitor investigated for treating various cancers. [] It demonstrates potent inhibition of the Hh pathway and shows promising antitumor activity in preclinical models.
    • Relevance: Although this compound contains a pyridine ring, its overall structure is significantly different from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. GDC-0449 features a benzamide core structure with a chlorinated phenyl ring, a methylsulfonyl group, and a pyridine ring substituent, making it structurally distinct from the target compound. []

    Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

    • Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor with potential for treating various solid tumors. [] It exhibits potent antiproliferative activity against a wide range of cancer cell lines and has shown promising results in preclinical studies.

    (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

    • Compound Description: JNJ 54166060 is a potent and orally bioavailable small molecule antagonist of the P2X7 receptor. [] It has shown efficacy in preclinical models and possesses a favorable pharmacokinetic profile.

    2-[(3S,4R)-1-{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}-3-{[1-(cyclohex-1-en-1-ylcarbonyl)piperidin-4-yl]carbamoyl}-4-methyl-pyrrolidin-3-yl]acetic Acid

    • Compound Description: This compound and its crystal forms are mentioned in a patent relating to pyrrolidin-3-yl acetic acid derivatives and their therapeutic use. [] Specific details about its biological activity or applications are not provided in the abstract.
    • Relevance: This compound features a 2-chloro-6-(trifluoromethyl)phenyl fragment, similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, but connected to a methylene group instead of the pyridine ring. Its overall structure significantly diverges with a pyrrolidine ring, a piperidine ring, and a cyclohexenyl group, making it structurally distinct from the target compound. []

    Properties

    CAS Number

    1431842-82-8

    Product Name

    (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

    IUPAC Name

    [4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

    Molecular Formula

    C7H5ClF3NO

    Molecular Weight

    211.57 g/mol

    InChI

    InChI=1S/C7H5ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-2,13H,3H2

    InChI Key

    JWMIDRQMWQDVEW-UHFFFAOYSA-N

    SMILES

    C1=C(C(=CN=C1C(F)(F)F)CO)Cl

    Canonical SMILES

    C1=C(C(=CN=C1C(F)(F)F)CO)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.